(3-Methoxy-4-(methoxymethyl)phenyl)boronic acid
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Overview
Description
(3-Methoxy-4-(methoxymethyl)phenyl)boronic acid is an organic compound with the molecular formula C9H13BO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with methoxy and methoxymethyl groups. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-4-(methoxymethyl)phenyl)boronic acid typically involves the reaction of 3-methoxy-4-(methoxymethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the Grignard reagent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-4-(methoxymethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: Typically carried out in an organic solvent such as toluene or ethanol, under reflux conditions.
Major Products Formed
The major products formed from the Suzuki-Miyaura coupling of this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(3-Methoxy-4-(methoxymethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methoxy-4-(methoxymethyl)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with enzymes and proteins that bind boron-containing compounds .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Similar structure but lacks the methoxymethyl group.
4-Methoxy-3-methylphenylboronic acid: Contains a methyl group instead of a methoxymethyl group.
3-(Methoxymethoxy)phenylboronic acid: Similar structure but with a different substitution pattern.
Uniqueness
(3-Methoxy-4-(methoxymethyl)phenyl)boronic acid is unique due to the presence of both methoxy and methoxymethyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C9H13BO4 |
---|---|
Molecular Weight |
196.01 g/mol |
IUPAC Name |
[3-methoxy-4-(methoxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H13BO4/c1-13-6-7-3-4-8(10(11)12)5-9(7)14-2/h3-5,11-12H,6H2,1-2H3 |
InChI Key |
BWZNGDCOVBXDMQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)COC)OC)(O)O |
Origin of Product |
United States |
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